molecular formula C10H20N2O3 B1428555 Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate CAS No. 1312812-78-4

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate

Cat. No. B1428555
M. Wt: 216.28 g/mol
InChI Key: LUQURLQDYAJECW-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular weight of 216.28 . It is also known by its IUPAC name, tert-butyl (3S,4S)-3-amino-4-hydroxy-1-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m0/s1 . This code can be used to generate the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is recommended to be at room temperature .

Scientific Research Applications

Synthesis and Structural Studies

  • Stereoselective Syntheses : Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate derivatives have been utilized in stereoselective syntheses. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives have been synthesized using L-selectride, providing cis and trans isomers in quantitative yields (Boev et al., 2015).

  • Preparation of Substituted Piperidines : This compound serves as a scaffold for the preparation of substituted piperidines. Its conversion into various substituted 1,2,3-triazoles demonstrates its versatility in chemical syntheses (Harmsen et al., 2011).

  • Intermediate in Synthesis of Protein Tyrosine Kinase Inhibitors : It is a significant intermediate in synthesizing novel inhibitors like the Jak3 inhibitor CP-690550. An efficient synthesis approach for this compound has been proposed, highlighting its importance in drug development (Chen Xin-zhi, 2011).

  • Molecular and Crystal Structure Studies : Studies on the molecular and crystal structure of derivatives, such as 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, provide insights into the structural aspects of this compound (Çolak et al., 2021).

Biomedical and Medicinal Chemistry Applications

  • Development of Novel Amino Acids for NMR : Derivatives like perfluoro-tert-butyl 4-hydroxyproline have been synthesized and incorporated in peptides for sensitive detection in 19F NMR, suggesting their use in probes and medicinal chemistry (Tressler & Zondlo, 2014).

  • Kinetic Resolution in Enzyme Catalysis : The compound has been used in the first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, highlighting its potential in chiral synthesis and enzyme catalysis (Faigl et al., 2013).

Material Science and Organic Synthesis

  • Intramolecular Cyclization for New Cyclic Amino Acids : The compound has been used in intramolecular defluorinative cyclization approaches, contributing to the synthesis of new types of cyclic amino acids (Hao et al., 2000).

  • Synthesis of Biologically Active Compounds : Its use as an intermediate in the synthesis of crizotinib and other biologically active compounds illustrates its broad application in organic synthesis and drug development (Kong et al., 2016).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335, which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351, which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQURLQDYAJECW-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate

CAS RN

1312812-78-4, 1268511-99-4
Record name 1-Piperidinecarboxylic acid, 3-amino-4-hydroxy-, 1,1-dimethylethyl ester, (3S,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1312812-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rac-tert-butyl (3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-azido-4-hydroxy-1-piperidinecarboxylic acid 1,1-dimethylethyl ester (0.25 g, 1.06 mmol) in EtOH (20 mL) was hydrogenated in an H-Cube reactor (1 mL/min flow, 30 mm Pd/C 10% cartridge, full H2 mode, 50° C.). The solvent was evaporated in vacuo to yield 3-amino-4-hydroxy-1-piperidinecarboxylic acid 1,1-dimethylethyl ester (0.23 g, 100% yield) that was used in the next step without further purification. C10H20N2O3 LCMS: Rt 0.58, m/z 217 [M+H]+ (using method, LC-MS Method 6).
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate
Reactant of Route 3
Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate
Reactant of Route 4
Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate
Reactant of Route 5
Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate
Reactant of Route 6
Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.